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Enterocin L50A

Cat. No.: B1576725
Attention: For research use only. Not for human or veterinary use.
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Description

Enterocin L50A is a novel, plasmid-encoded antimicrobial peptide belonging to the class IId family of leaderless bacteriocins (LLB). It is produced by Enterococcus faecium L50 and consists of 44 amino acids. A key distinguishing feature of this compound is its secretion without an N-terminal leader sequence or signal peptide, and it does not undergo posttranslational modification . This bacteriocin is cationic, hydrophobic, and exhibits a broad spectrum of antimicrobial activity against a range of Gram-positive pathogens, making it a valuable tool for microbiological and food safety research . Main Applications & Research Value Antimicrobial Mechanism Studies: this compound is highly effective against clinically and economically significant pathogens, including Listeria monocytogenes , Staphylococcus aureus (including methicillin-resistant strains, MRSA), Clostridium perfringens , and Enterococcus species . Its activity against Clostridium perfringens is particularly relevant for developing alternatives to antibiotics in the poultry industry . Synergistic Effects Research: this compound displays independent antimicrobial activity but also exhibits considerable synergism when combined with its complementary peptide, Enterocin L50B . This synergistic pair provides a powerful model for studying multi-component antimicrobial systems and developing enhanced bacteriocin formulations . Food Biopreservation Research: Due to its broad inhibitory spectrum and stability, this compound is a prime candidate for studies exploring natural biopreservatives to control spoilage and pathogenic bacteria in food systems, including challenging environments like beer . Biosynthesis and Transport Studies: As a leaderless bacteriocin, this compound serves as a model organism for investigating the unique secretion pathways of LLBs, which differ from the common sec-dependent or double-glycine-type leader sequences of other bacteriocin classes . Mechanism of Action this compound is characterized as a receptor-independent, membrane-directed bacteriocin . Unlike class IIa pediocin-like bacteriocins that require the mannose phosphotransferase system (Man-PTS) for activity, leaderless bacteriocins like this compound are thought to interact directly with the bacterial cytoplasmic membrane. This interaction leads to membrane permeabilization and cell death, a mechanism that is highly relevant for understanding how to combat bacterial resistance . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

MGAIAKLVAKFGWPIVKKYYKQIMQFIGEGWAINKIIEWIKKHI

Origin of Product

United States

Genetic Determinants and Biosynthetic Pathway of Enterocin L50a

Genomic Localization of Encoding Genes

The genetic determinants for Enterocin (B1671362) L50A are not found on the chromosome of the producing bacterium, Enterococcus faecium L50, but are instead located on a plasmid. nih.govasm.orgnih.govmdpi.com Specifically, the genes encoding Enterocin L50A and its companion peptide, Enterocin L50B, are situated on the 50-kb plasmid designated pCIZ1. nih.govnih.gov This plasmid localization is a common feature for many bacteriocin (B1578144) genes, facilitating their transfer between bacterial strains. asm.org In addition to pCIZ1, E. faecium L50 also harbors a smaller, 7.2-kb plasmid (pCIZ2), which is responsible for the production of another bacteriocin, enterocin Q. nih.govnih.gov The genes for a third bacteriocin, enterocin P, are located on the chromosome. nih.gov

The genes for this compound and L50B have also been identified on a plasmid, pTAB1, in Enterococcus faecium IT62, a strain isolated from ryegrass. asm.org This finding highlights the dissemination of these bacteriocin genes among different enterococcal strains from diverse environments. asm.org

Genes Required for Antimicrobial Activity (entL50A and entL50B)

The antimicrobial activity attributed to what was initially called enterocin L50 is the result of two distinct peptides, this compound and Enterocin L50B, encoded by the genes entL50A and entL50B, respectively. nih.govasm.orgasm.org These two genes are the only ones necessary to confer antimicrobial activity. nih.govasm.org Both peptides exhibit antimicrobial properties individually, though this compound is the more potent of the two. nih.govasm.org When combined, they demonstrate a significant synergistic effect against certain indicator strains. nih.govasm.org

The entL50A gene encodes a 44-amino-acid peptide, while entL50B encodes a 43-amino-acid peptide. nih.govasm.orgnih.gov The two peptides share a 72% sequence identity. nih.govasm.orgnih.govmdpi.com

Absence of N-Terminal Leader Sequence and Signal Peptide

A defining characteristic of this compound is its synthesis without an N-terminal leader sequence or signal peptide. asm.orgnih.govasm.orgasm.orgnih.gov This is in stark contrast to the majority of bacteriocins, which are synthesized as inactive precursors (pre-peptides) with an N-terminal leader that is cleaved off during secretion to yield the active bacteriocin. mdpi.comnih.gov The absence of this leader sequence classifies this compound as a leaderless bacteriocin. asm.orgnih.gov

The lack of a leader peptide has significant implications for the post-translational processing of this compound. asm.orgasm.orgasm.orgnih.govresearchgate.net Since it is synthesized in its active form, it does not undergo the typical proteolytic processing common to other bacteriocins. asm.orgnih.gov In vitro transcription and translation experiments have confirmed that the entL50A and entL50B genes alone are sufficient for antimicrobial activity, indicating that no further post-translational modifications are required for their function. nih.govasm.org This "simplicity" in its biosynthesis presents a significant advantage for potential commercial production. nih.gov

Putative Secretion Mechanisms

The mechanism by which the leaderless this compound is secreted from the producer cell is not yet fully understood. researchgate.net

It is proposed that ATP-binding cassette (ABC) transporters are involved in the secretion of this compound. asm.orgresearchgate.net This hypothesis is supported by the fact that other leaderless bacteriocins, such as aureocin A70 from Staphylococcus aureus, are exported via dedicated ABC transport systems. oup.com Furthermore, a homologous ABC-type transport system has been shown to be involved in the self-immunity of strains producing L50-like enterocins. researchgate.net These transport systems are thought to protect the producer cell by expelling the bacteriocin, thus keeping its concentration in the cytoplasmic membrane below a toxic level. nih.gov

Regulatory Mechanisms of this compound Production

The production of this compound is subject to regulation, most notably by temperature. asm.org The synthesis of this compound and L50B is optimal at lower temperatures, specifically between 16°C and 32°C. nih.govfrontiersin.org Above 37°C, the production of these bacteriocins becomes negligible. nih.govfrontiersin.org This temperature-dependent regulation is a distinct feature not commonly observed in other bacteriocin systems. asm.org While quorum-sensing mechanisms involving peptide pheromones are known to regulate bacteriocin production in some bacteria, there is currently no evidence to suggest that such a system is involved in the production of this compound. asm.org

Auto-Inducer Peptide Systems

The production of many Class II bacteriocins is controlled by a quorum-sensing mechanism, which involves a secreted auto-inducer peptide, often called a peptide pheromone. nih.govasm.org This system allows bacteria to initiate bacteriocin synthesis only when the cell population reaches a certain density. The regulatory circuit for enterocins like Enterocin A and B, for instance, involves an induction factor peptide (EntF), a histidine protein kinase (EntK), and a response regulator (EntR). nih.govmedrxiv.orgasm.org

However, in the case of the Enterocin L50 system, which includes this compound and L50B, there is no evidence to suggest the involvement of a quorum-sensing or auto-inducer peptide system in regulating its production. nih.gov The genetic organization of the enterocin L50 locus is notably different from typical Class II bacteriocin gene clusters; it lacks the associated genes that encode for immunity proteins, processing and secretion machinery, and regulatory components like peptide pheromones. asm.orgnih.gov The two peptides are secreted without a leader sequence, a feature that further distinguishes them from bacteriocins regulated by typical auto-induction pathways. nih.govasm.orgnih.gov

Two-Component or Three-Component Control Systems

Consistent with the absence of an auto-inducer system, the Enterocin L50 system also appears to lack the canonical two- or three-component regulatory systems that are hallmarks of many other bacteriocins produced by lactic acid bacteria. mdpi.comnih.govresearchgate.net These systems typically consist of a membrane-bound histidine protein kinase that detects an external signal (like an auto-inducer peptide) and a corresponding intracellular response regulator that, upon activation via phosphorylation, modulates the expression of the bacteriocin structural genes. nih.govasm.org

Research has shown that the structural genes for this compound (entL50A) and Enterocin L50B (entL50B), located on the 50-kb plasmid pCIZ1, are the only genes required to confer antimicrobial activity. nih.govasm.orgnih.gov This suggests that the production of this compound is not governed by a complex signal transduction pathway involving dedicated histidine kinases or response regulators, setting it apart from bacteriocins like Enterocin A. medrxiv.orgasm.org The regulation of its synthesis appears to be controlled by other factors, most notably environmental cues. nih.gov

Influence of Environmental Factors on Gene Expression (e.g., Temperature)

The expression of the genes for this compound and L50B is strongly influenced by environmental conditions, with temperature being the most significant and well-documented regulatory factor. nih.govunirioja.es The production of these bacteriocins by E. faecium L50 is markedly temperature-dependent.

Detailed research findings indicate that this compound and L50B are maximally synthesized at lower temperatures, specifically within the range of 16 to 25°C. nih.govresearchgate.net The optimal temperature for the production of both peptides is 25°C. asm.orgasm.org As the growth temperature increases, their synthesis sharply declines, becoming negligible at 37°C and above. nih.govasm.orgasm.org This temperature-dependent production is a distinct feature of the Enterocin L50 system. nih.gov

Interestingly, the producer strain, E. faecium L50, also synthesizes other bacteriocins, namely Enterocin P and Enterocin Q, whose production is favored at higher temperatures (37 to 47°C). nih.govresearchgate.netasm.orgasm.org This differential expression allows the strain to adapt and control competing microflora across a wide range of environmental temperatures. nih.gov

The table below summarizes the effect of temperature on the production of this compound and Enterocin L50B by E. faecium L50, as determined by immunochemical assays (NCI-ELISA) and antimicrobial activity assays.

Data sourced from Cintas et al. (2006). asm.org

Structural Elucidation and Functional Architecture of Enterocin L50a

Primary Amino Acid Sequence Analysis

The primary structure of Enterocin (B1671362) L50A was determined through a combination of Edman degradation and the sequencing of its corresponding structural gene, entL50A. nih.gov The peptide consists of 44 amino acid residues. nih.govmdpi.com The deduced amino acid sequence for Enterocin L50A is:

MGAIAKLVAKFGWPIVKKYYKQIMQFIGEGWAINKIIIEWIKKHI mdpi.com

Analysis of the gene sequence revealed that this compound is translated directly without a leader peptide, which is an unusual feature for bacteriocins. nih.govasm.org

Structural Similarities and Dissimilarities with Enterocin L50B

This compound is structurally and functionally related to Enterocin L50B, the second peptide component of the enterocin L50 system. nih.govmdpi.com Both are encoded by separate open reading frames (entL50A and entL50B) located on the same plasmid. nih.gov While they work together to produce a synergistic antimicrobial effect, they are distinct molecules with notable differences. nih.gov

This compound and L50B exhibit a high degree of sequence homology, sharing 72% identity. nih.govmdpi.com However, they differ in length, with this compound comprising 44 amino acids and Enterocin L50B consisting of 43 amino acids. nih.govmdpi.commdpi.com The primary distinction in their sequences accounts for the differences in their individual activity spectra and potency. asm.org

Table 1: Comparison of this compound and Enterocin L50B

Feature This compound Enterocin L50B
Amino Acid Length 44 43
Amino Acid Sequence MGAIAKLVAKFGWPIVKKYYKQIMQFIGEGWAINKIIIEWIKKHI MGAIAKLVTKEGWPLIKKFYKQIMQFIGQGWTIFQIEKWLKRH

| Sequence Identity | - | 72% |

Peptide Characteristics Relevant to Function

The functional architecture of this compound is largely defined by its physicochemical properties. It is a small, cationic, and hydrophobic peptide. nih.gov These characteristics are typical of many membrane-permeabilizing bacteriocins. mdpi.com The cationic nature facilitates the initial interaction with the negatively charged components of bacterial cell membranes, while the hydrophobic regions are crucial for inserting into and disrupting the membrane's integrity, which is believed to be its primary mode of action. nih.govmdpi.com

Observed Chemical Modifications and Their Effects on Activity

Research has revealed that native this compound can undergo post-translational modifications, which can influence its stability and biological activity. asm.org

A significant modification observed in this compound is the formylation of its N-terminal methionine residue. asm.org The retention of the formyl group is a consequence of its leaderless secretion pathway. nih.gov In prokaryotic protein synthesis, proteins are initiated with a formylmethionine. In most secreted proteins, this initial residue, and often a leader sequence, is cleaved off. However, since this compound is secreted without a leader peptide, the N-terminal formylmethionine is retained. nih.gov This modification was confirmed by mass spectrometry analysis, which identified forms of L50A containing an N-terminal formylation. asm.org This formylation can protect the peptide from degradation by aminopeptidases, potentially enhancing its stability.

In addition to formylation, oxidation of methionine residues has been observed. asm.org Specifically, the methionine at position 24 (Met24) in this compound has been found in an oxidized state. asm.org This modification was identified in peptides that were also N-terminally formylated. asm.org Methionine oxidation can occur spontaneously in the presence of reactive oxygen species and can sometimes alter the peptide's conformation and biological activity. The precise effect of Met24 oxidation on the antimicrobial potency of this compound is a subject of ongoing investigation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Enterocin L50B

Antimicrobial Spectrum and Potency of Enterocin L50a

Activity Against Gram-Positive Microorganisms

Enterocin (B1671362) L50A exhibits potent inhibitory activity against a wide array of Gram-positive bacteria. nih.govasm.orgasm.orgresearchgate.net Its broad spectrum is a notable characteristic, distinguishing it from many other bacteriocins that often have a narrower range of activity. nih.gov The group of affected microorganisms includes various species of lactic acid bacteria, as well as significant foodborne pathogens and spoilage organisms. asm.orgresearchgate.netnih.gov

Enterocin L50A has been shown to effectively inhibit the growth of several clinically relevant pathogens and bacteria responsible for food spoilage. Detailed studies have documented its activity against the following:

Listeria monocytogenes : This foodborne pathogen is consistently reported to be sensitive to this compound. nih.govresearchgate.netnotulaebiologicae.ro

Staphylococcus aureus : Including methicillin-resistant strains (MRSA), S. aureus shows susceptibility to this compound. nih.govresearchgate.netnotulaebiologicae.roresearchgate.net

Bacillus cereus : Another significant foodborne pathogen, B. cereus is inhibited by this compound. nih.govmdpi.com

Clostridium species : this compound is active against pathogenic and spoilage clostridia, including Clostridium perfringens and Clostridium botulinum. nih.govresearchgate.netmdpi.com

Lactic Acid Bacteria (LAB) : Various LAB species, which can be responsible for spoilage in certain food products like beer, are inhibited by this compound. researchgate.netnih.govtandfonline.com This includes species of Lactobacillus and Pediococcus. researchgate.netnih.govmdpi.com

The following table summarizes the inhibitory activity of this compound against specific Gram-positive bacteria as documented in various research findings.

Target MicroorganismStrain(s)Observed InhibitionReference(s)
Listeria monocytogenesCECT 4032Strong inhibition researchgate.netnotulaebiologicae.ro
Staphylococcus aureusATCC 6538, MRSA C411Active mdpi.com
Bacillus cereusNot specifiedInhibited nih.gov
Clostridium perfringensVarious isolatesHighly active researchgate.netmdpi.comunirioja.es
Clostridium botulinumNot specifiedInhibited nih.gov
Pediococcus damnosusCECT 4797Inhibited asm.orgresearchgate.netnih.gov
Lactobacillus brevisNot specifiedInhibited researchgate.netnih.gov
Streptococcus suisNot specifiedActive researchgate.net
Streptococcus pyogenesNot specifiedActive researchgate.net
Enterococcus faecalisNot specifiedActive researchgate.net

Activity Against Gram-Negative Microorganisms

While bacteriocins from Gram-positive bacteria typically show limited activity against Gram-negative organisms, this compound has demonstrated inhibitory effects against some Gram-negative strains. asm.orgasm.orgresearchgate.netmdpi.com This activity, however, is generally weaker than that observed against Gram-positive bacteria and can be dependent on specific conditions. asm.orgasm.orgresearchgate.net

The effectiveness of this compound against Gram-negative bacteria is often influenced by the assay method and the presence of other agents. For instance, its activity against these strains is more readily observed in liquid media rather than in agar-based diffusion tests. asm.org Some studies have reported activity against strains like Pseudomonas aeruginosa and Campylobacter coli. researchgate.netmdpi.com

Comparative Efficacy of this compound and Enterocin L50B

Generally, this compound is considered to be the more active of the two peptides, particularly against Gram-positive bacteria. nih.govasm.orgasm.orgresearchgate.netresearchgate.netnih.govnih.govmdpi.com Conversely, some studies have suggested that Enterocin L50B may be more effective against certain Gram-negative strains. asm.orgasm.orgresearchgate.net This differential sensitivity suggests that the two peptides may have slightly different modes of action. asm.orgasm.orgresearchgate.net

The table below provides a comparative overview of the efficacy of this compound and Enterocin L50B against different types of bacteria.

Microorganism TypeHigher Sensitivity to L50AHigher Sensitivity to L50BReference(s)
Gram-Positive BacteriaYesNo asm.orgasm.orgresearchgate.net
Gram-Negative BacteriaNoYes asm.orgasm.orgresearchgate.net

Synergistic Antimicrobial Effects

A significant feature of the Enterocin L50 system is the synergistic effect observed when this compound and Enterocin L50B are combined. nih.govresearchgate.netnih.govnih.gov This synergy results in a greater antimicrobial effect than the sum of their individual activities. nih.govnih.gov This enhanced activity is particularly notable against certain indicator strains. nih.govnih.gov Furthermore, synergistic effects have also been reported when this compound is combined with other enterocins, such as Enterocin A and Enterocin P. unirioja.es

Synergism Between this compound and Enterocin L50B

Enterocin L50 is a bacteriocin (B1578144) system composed of two distinct peptides, this compound (EntL50A) and Enterocin L50B (EntL50B). mdpi.com These peptides consist of 44 and 43 amino acids, respectively, and share a 72% sequence identity. nih.govasm.org While both peptides exhibit antimicrobial activity individually, with EntL50A generally being the more potent of the two, their combined action results in a significant synergistic effect. mdpi.comnih.govasm.org This synergy greatly enhances their antimicrobial efficacy compared to the additive effect of the two peptides acting alone. nih.gov

The degree of this synergistic enhancement is not uniform and varies considerably depending on the target microbial strain. nih.govasm.org Research has demonstrated that when EntL50A and EntL50B are mixed in approximately a 1:1 ratio, the antimicrobial effect can be amplified by a factor ranging from 4 to as high as 73 against specific indicator species. nih.gov This potentiation suggests a cooperative mechanism of action. nih.gov

Further investigation into their individual activities has revealed differences that may explain their synergy. asm.org EntL50A is typically more active against Gram-positive bacteria, whereas EntL50B has shown greater effectiveness against Gram-negative strains. asm.org These complementary roles and slight structural differences are thought to be responsible for their powerful synergistic properties. asm.org The combination of L50A and L50B has also demonstrated partial synergy against Clostridium perfringens, with a Fractional Inhibitory Concentration (FIC) Index value of 0.56, which is very close to the threshold for synergy. mdpi.com The production of multiple, synergistic bacteriocins like L50A and L50B by a single strain is believed to be a strategy to overcome potential resistance development in target microorganisms. frontiersin.org

Table 1: Synergistic Activity of this compound and L50B against Various Indicator Strains

Indicator StrainIndividual Activity (EntL50A)Individual Activity (EntL50B)Combined Activity (EntL50A + L50B)Degree of Synergism (Fold Increase)
Lactobacillus sakei NCDO 2714ActiveActiveHighly PotentiatedVaries (4-73x) nih.gov
Enterococcus faecalis NCDO 581ActiveActiveHighly PotentiatedVaries (4-73x) nih.gov
Pediococcus pentosaceus FBB 61ActiveActiveHighly PotentiatedVaries (4-73x) nih.gov
Clostridium perfringensHigh ActivityHigh ActivityPartial Synergy (FIC Index: 0.56) mdpi.comNot specified

Synergism with Other Enterocins

The synergistic potential of this compound is not limited to its partnership with Enterocin L50B. Research into combinations of different enterocins has shown that L50A can act synergistically with other class II bacteriocins to inhibit pathogenic bacteria. mdpi.comnih.gov Studies involving synthetic enterocins have tested various combinations against multiple isolates of Clostridium perfringens, a significant pathogen in the poultry industry. mdpi.comnih.gov

These investigations combined enterocins based on their different mechanisms of action. mdpi.com For instance, Class IIa bacteriocins like Enterocin A and Enterocin P typically bind to the mannose phosphotransferase (Man-PTS) receptor on target cells, whereas the Class IId leaderless bacteriocins, this compound and L50B, are thought to be receptor-independent and act directly on the cell membrane. mdpi.com Combinations of this compound with other enterocins have demonstrated synergy or partial synergy against C. perfringens. mdpi.com

Table 2: Synergistic Effects of this compound/B with Other Enterocins against Clostridium perfringens

Enterocin CombinationActivity LevelSynergistic Effect
Enterocin A + this compoundModeratePartial Synergy
Enterocin P + Enterocin L50BHighSynergy
Enterocin B + this compound/BNot specifiedPartial Synergy mdpi.com

Investigation of Microbial Resistance Development

While bacteriocins are often considered to have a low risk of inducing resistance due to their rapid action and multiple low-affinity targets, bacteria can indeed develop resistance mechanisms. nih.govasm.org The development of resistance to Enterocin L50-like bacteriocins has been investigated, revealing specific genetic and molecular pathways. asm.org

One primary mechanism of resistance involves ABC (ATP-binding cassette) transport systems. nih.gov The as-48EFGH genes, which encode an ABC transporter, are associated with bacteriocins such as Enterocins L50A/B and their variants. nih.gov These transporters can function in self-immunity for the producing bacterium and can also confer cross-resistance to other, related antimicrobial peptides. nih.gov

In Lactococcus lactis, a specific four-component system has been identified as crucial for resistance to Enterocin L50-like bacteriocins. asm.org This system, comprised of YsaCB-KinG-LlrG, is instrumental in the bacterial defense against these membrane-targeting peptides. asm.org Additionally, other resistance mechanisms involve the modification of the bacterial cell envelope to reduce the binding of cationic antimicrobial peptides. asm.org Genes such as mprF and those in the dlt operon contribute to this by altering the net negative charge of the cell surface. They achieve this through the lysination of phospholipids (B1166683) in the cell membrane and the D-alanylation of teichoic acids in the cell wall, respectively. asm.org The production of multiple bacteriocins by a single strain, such as the Enterocin L50 system, may represent an evolutionary strategy to counter the development of resistance in target bacteria. frontiersin.org

Molecular and Cellular Mechanisms of Enterocin L50a Action

Interaction with Target Cell Membranes

The primary mode of action for Enterocin (B1671362) L50A involves direct interaction with the bacterial cell membrane, leading to a cascade of events that culminate in cell death. nih.gov

Enterocin L50A is a membrane-directed bacteriocin (B1578144) that induces membrane permeabilization in target cells. mdpi.com This process is believed to be receptor-independent, driven by electrostatic interactions between the cationic peptide and the negatively charged components of the bacterial membrane. nih.govmdpi.com The interaction facilitates the insertion of the bacteriocin into the lipid bilayer, leading to the formation of pores. sid.irrecentscientific.com This pore formation disrupts the integrity of the cell membrane, causing leakage of intracellular components. nih.gov While this compound can act alone, its activity is often synergistic with Enterocin L50B, a related peptide. nih.govmdpi.com

A critical consequence of membrane permeabilization by this compound is the dissipation of the proton motive force (PMF), which is composed of the transmembrane potential (ΔΨ) and the pH gradient (ΔpH). recentscientific.com The formation of pores in the cell membrane allows for the uncontrolled leakage of ions, leading to the collapse of the electrochemical gradients that are essential for cellular energy transduction. nih.govfrontiersin.org This dissipation of membrane potential is a key step in the bactericidal mechanism of many class II bacteriocins. recentscientific.com

The dissipation of the membrane potential directly impacts the cell's ability to generate ATP via oxidative phosphorylation. recentscientific.com The futile cycle of ion leakage through the pores formed by this compound leads to a rapid depletion of the intracellular ATP pool. scielo.brscience.gov This loss of cellular energy, combined with the leakage of essential ions and small molecules, ultimately results in the cessation of vital cellular processes and induces cell death. nih.gov

Dissipation of Membrane Potential

Putative Molecular Targets within Microbial Cells

While the primary target of this compound is the cell membrane, its interaction with specific molecular components within the membrane facilitates its disruptive action.

This compound interacts with the lipids and potentially some proteins of the target cell membrane. The initial contact is likely driven by electrostatic attraction to negatively charged phospholipids (B1166683) in the bacterial membrane. acs.org Following this initial binding, the peptide inserts into the hydrophobic core of the membrane. acs.org While some bacteriocins require specific protein receptors for their activity, this compound is considered to be receptor-independent, suggesting a more general interaction with the lipid bilayer. mdpi.comasm.org The saposin-like fold, characterized by a globular structure of alpha-helices surrounding a hydrophobic core, is believed to be crucial for the peptide's interaction with membrane lipids. nih.gov

Distinct Mechanistic Attributes Compared to Other Bacteriocins

This compound, along with L50B, exhibits several features that distinguish it from other classes of bacteriocins.

Unlike many other bacteriocins, Enterocins L50A and L50B are synthesized without an N-terminal leader peptide. nih.govnih.govasm.org This is a significant distinction from class IIa bacteriocins, which are synthesized as inactive precursors with leader peptides that are cleaved off during secretion. nih.gov Consequently, the genetic organization of the enterocin L50 locus differs from that of other class II bacteriocins, as it lacks genes for immunity proteins that are typically co-transcribed with the bacteriocin structural genes. nih.govasm.org

Furthermore, while many class IIa bacteriocins, such as Enterocin A and P, utilize the mannose phosphotransferase system (Man-PTS) as a receptor for their activity, Enterocins L50A and L50B appear to be receptor-independent. mdpi.com Their mechanism is more akin to a direct disruption of the membrane, a characteristic shared with some staphylococcal cytolysins, leading to the proposal that they may belong to a new family of peptide toxins. nih.govnih.gov

The antimicrobial spectrum of this compound is also noteworthy. While many bacteriocins have a narrow spectrum of activity, this compound, particularly in combination with L50B, exhibits a broad spectrum against a wide range of Gram-positive bacteria and even some Gram-negative bacteria. nih.govasm.orgresearchgate.net

Methodologies for Research and Production of Enterocin L50a

Production and Cultivation of Producer Strains

The production of Enterocin (B1671362) L50A is intrinsically linked to the cultivation of its producer strains, primarily certain strains of Enterococcus faecium. The synthesis of Enterocin L50A, along with its counterpart Enterocin L50B, is a temperature-sensitive process. nih.govasm.org

Producer strains are typically cultivated in specialized growth media to promote bacteriocin (B1578144) production. A commonly used medium is MRS broth. nih.govasm.orgasm.org For some applications, the medium can be supplemented to enhance production. For instance, MRS agar (B569324) medium supplemented with 2% (w/v) yeast extract has been identified as a suitable solid medium for enterocin production. The initial pH of the culture medium is also a critical factor, with optimal production often occurring in a slightly acidic to neutral pH range.

The growth of producer strains, such as E. faecium L50, is carefully monitored, often by measuring the optical density of the culture. nih.gov Bacteriocin production is frequently highest during the exponential growth phase of the bacteria.

Optimal Culture Conditions for Enhanced Production

The production of this compound is significantly influenced by culture conditions, with temperature being a key regulatory factor. nih.govasm.org Research has demonstrated that the production of this compound and L50B is maximal within a specific, lower temperature range.

Key findings on optimal conditions include:

Temperature: Maximum production of this compound and L50B by E. faecium L50 occurs at temperatures between 16°C and 32°C, with the highest levels detected at 25°C. asm.org Above 37°C, the production of these specific enterocins becomes negligible. asm.org Interestingly, the same E. faecium L50 strain can produce different bacteriocins, Enterocin P and Enterocin Q, at higher temperatures of 37°C and 47°C, respectively. nih.govfrontiersin.org

pH: The initial pH of the culture medium plays a crucial role. For example, Enterococcus faecalis K2B1 shows optimal bacteriocin production in MRS broth at a pH between 5 and 7.

Incubation Time: In one study optimizing enterocin production from Enterococcus faecium, the maximum yield was achieved after 48 hours of incubation. nih.gov

Aeration: Static conditions (no aeration) have been found to be favorable for enterocin production in some studies. nih.gov

Inoculum Size: A larger inoculum size, such as 20 mL in a 1-liter culture, has been associated with higher enterocin production. nih.gov

Table 1: Optimal Culture Conditions for this compound Production by E. faecium L50

Parameter Optimal Value/Range Citation
Temperature 25°C asm.org
pH 5-7
Incubation Time 48 hours nih.gov
Aeration Static nih.gov
Medium MRS Broth nih.govasm.orgasm.org

Purification and Isolation Techniques

The purification of this compound from the culture supernatant of producer strains involves a multi-step process designed to separate it from other proteins and components of the growth medium. nih.govencyclopedia.pub This typically involves a combination of precipitation and chromatographic methods.

Precipitation Methods (e.g., Ammonium (B1175870) Sulfate (B86663), Organic Solvents)

Precipitation is often the initial step in concentrating the bacteriocin from the culture supernatant. encyclopedia.pub

Ammonium Sulfate Precipitation: This is a widely used method to salt out proteins, including enterocins. nih.govasm.orgencyclopedia.pubresearchgate.net The culture supernatant is treated with a high concentration of ammonium sulfate, causing the bacteriocin to precipitate. asm.orginternationalscholarsjournals.com The precipitate is then collected by centrifugation and can be resuspended in a smaller volume of a suitable buffer. asm.orginternationalscholarsjournals.com

Organic Solvents: Organic solvents can also be employed for extraction and precipitation. mdpi.com For instance, chloroform (B151607) has been used in the purification of some enterocins. internationalscholarsjournals.com

Chromatographic Separations (e.g., Ion-Exchange, Hydrophobic Interaction, Gel Filtration, Reversed-Phase HPLC)

Following initial precipitation, a series of chromatographic techniques are used to achieve a high degree of purity. nih.govresearchgate.netmdpi.com

Ion-Exchange Chromatography: This method separates molecules based on their net charge. Since enterocins are generally cationic peptides, cation-exchange chromatography is a common and effective purification step. nih.govencyclopedia.pubmdpi.com Materials like CM-Sephadex are often used for this purpose. mdpi.com

Hydrophobic Interaction Chromatography: This technique separates proteins based on their hydrophobicity. It is another key step in the purification of this compound. nih.govresearchgate.net

Gel Filtration Chromatography: This method separates molecules based on their size and is used to remove impurity proteins. mdpi.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is typically the final step in the purification process, yielding a highly purified sample of the bacteriocin. nih.govresearchgate.net It separates molecules based on their hydrophobicity.

A typical purification scheme for this compound might involve ammonium sulfate precipitation, followed by cation-exchange, hydrophobic interaction, and finally, reversed-phase liquid chromatography. nih.gov

Table 2: Summary of Purification Techniques for this compound

Technique Principle of Separation Role in Purification Citation
Ammonium Sulfate Precipitation Salting out based on solubility Initial concentration from culture supernatant nih.govasm.orgencyclopedia.pubresearchgate.net
Ion-Exchange Chromatography Net charge Separation of cationic enterocins from other proteins nih.govencyclopedia.pubmdpi.com
Hydrophobic Interaction Chromatography Hydrophobicity Further purification based on surface hydrophobicity nih.govresearchgate.net
Gel Filtration Chromatography Size Removal of impurity proteins mdpi.com
Reversed-Phase HPLC Hydrophobicity Final high-purity separation nih.govresearchgate.net

Chemical Synthesis Approaches

While the production of this compound is commonly achieved through the cultivation of producer bacterial strains, chemical synthesis offers an alternative route that can provide large quantities of pure bacteriocin. unirioja.es This is particularly advantageous for research and potential therapeutic applications.

Microwave-Assisted Solid-Phase Peptide Synthesis

A prominent method for the chemical synthesis of enterocins, including L50A, is microwave-assisted solid-phase peptide synthesis (SPPS). unirioja.esulaval.canih.govresearchgate.netmdpi.com This technique has been successfully used to produce linear enterocins such as L50A and L50B. ulaval.ca

In SPPS, the peptide is assembled step-by-step while attached to a solid resin support. The use of microwave irradiation can accelerate the chemical reactions involved in peptide bond formation and deprotection steps, leading to a more efficient synthesis process. biotage.com This method allows for the production of synthetic analogs of this compound that can be used to study its antimicrobial activity. ulaval.canih.gov

The process involves:

Attachment of the first amino acid to a solid resin.

Stepwise addition of subsequent amino acids with protected side chains.

Cleavage of the completed peptide from the resin and removal of side-chain protecting groups.

Purification of the synthesized peptide, typically using preparative HPLC. ulaval.ca

The successful synthesis of active this compound and L50B via this method has been demonstrated, with the synthetic peptides showing significant antimicrobial activity. ulaval.canih.gov

Heterologous Expression Systems for Recombinant Production

The low yield of enterocins from their native producers has driven research into heterologous expression systems to achieve higher production levels for further study and potential applications. mdpi.com Various microbial hosts have been explored for the recombinant production of this compound, offering a more scalable and cost-effective alternative to chemical synthesis or purification from the natural strain. mdpi.comfrontiersin.org

Escherichia coli is a widely used host for recombinant protein production due to its well-understood genetics and rapid growth. sci-hub.se However, the expression of bacteriocins like this compound in E. coli can be challenging. Attempts to co-express the structural genes for this compound (entL50A) and Enterocin L50B (entL50B) in E. coli JM109 (DE3) were unsuccessful, likely due to the toxic effects of the bacteriocins on the host cells even at basal expression levels. nih.gov To overcome this, the expression was moved to E. coli BL21 (DE3)(pLysS), a strain designed to reduce basal expression of the T7 RNA polymerase. nih.gov In this system, the co-expression of entL50A and entL50B was successfully induced, leading to antimicrobial activity detected in the cell-free supernatants. nih.gov However, this expression was also accompanied by lysis of the host E. coli cells, indicating the peptides' potent activity. nih.gov In some cases, in vitro transcription/translation systems using E. coli S30 extracts have been employed to synthesize EntL50A and EntL50B. asm.org

Lactobacillus species, being lactic acid bacteria (LAB) like the original producer, are also attractive hosts. The bacteriocin Enterocin P has been successfully produced in Lactococcus lactis, suggesting the potential for expressing other enterocins like L50A in this or related "food-grade" organisms. rug.nl This approach could be advantageous for food applications, providing a means to produce the bacteriocin in a host that is generally recognized as safe (GRAS).

Table 1: Heterologous Expression of this compound in Bacterial Hosts

Host Organism Expression Vector Promoter Key Findings Reference(s)
Escherichia coli BL21 (DE3)(pLysS) pRSETB-entL50AB T7 promoter Successful co-expression of EntL50A and EntL50B. Production was toxic to the host, causing cell lysis. nih.gov
Escherichia coli JM109 (DE3) pRSETB-entL50AB T7 promoter Could not establish the recombinant plasmid, likely due to basal bacteriocin toxicity. nih.gov
Lactococcus lactis pMG36c, pNG8048e, pINT29 P32, PnisA While not specific to L50A, successful expression of another enterocin (EntP) demonstrates the feasibility of using LAB as hosts. rug.nl

The yeast Saccharomyces cerevisiae has emerged as a successful host for the production and secretion of this compound. asm.orgresearchgate.net Since this compound is a leaderless peptide in its native host, a strategy was developed to fuse its structural gene (entL50A) to the gene region encoding the mating pheromone α-factor 1 secretion signal (MFα1s). asm.orgasm.org This fusion allows the bacteriocin to enter the yeast's secretory pathway (Sec system), be correctly processed, and secreted as a mature, active peptide. asm.orgasm.org

Using a high-copy-number expression vector (pYABD01, derived from pYES2) with the galactose-inducible GAL1 promoter, recombinant S. cerevisiae strains were created that could express and secrete biologically active EntL50A. asm.org Antimicrobial activity was detected in both the cell supernatant and cell sonicates of the induced yeast cultures. asm.org This work represented the first successful heterologous expression and secretion of a non-pediocin-like bacteriocin by a yeast. asm.org

Similarly, the methylotrophic yeast Pichia pastoris (now Komagataella pastoris) has also been effectively used as an expression host for this compound. asm.orgnih.govresearchgate.net The entL50A gene, fused to the S. cerevisiae MFα1s signal, was cloned into the P. pastoris expression vector pPICZαA, under the control of the methanol-inducible alcohol oxidase promoter (PAOX1). asm.orgresearchgate.net The recombinant plasmid was integrated into the yeast's genome, leading to stable strains that could efficiently secrete correctly processed and active EntL50A. asm.orgresearchgate.net These yeast-based systems offer a significant advantage by secreting the active peptide into the culture medium, simplifying downstream purification. frontiersin.org

Table 2: Heterologous Expression of this compound in Eukaryotic Hosts

Host Organism Expression Vector Promoter Secretion Signal Key Findings Reference(s)
Saccharomyces cerevisiae INVSc1 pYABD02 (pYES2 derivative) PGAL1 MFα1s Successful expression and secretion of biologically active EntL50A. asm.orgresearchgate.net
Pichia pastoris X-33 pPICZαA PAOX1 MFα1s Efficient secretion of correctly processed, mature, and active EntL50A. asm.orgnih.govresearchgate.net

Utilization of Bacterial Hosts (e.g., Escherichia coli, Lactobacillus)

Analytical and Characterization Techniques

A combination of protein and nucleic acid-based techniques is essential for the definitive identification and characterization of this compound.

Edman degradation has been a crucial technique for determining the N-terminal amino acid sequence of this compound. nih.govasm.org Initial sequencing efforts on the bacteriocin preparation from Enterococcus faecium L50 revealed what was thought to be a single peptide. nih.gov However, further analysis showed that the N-termini of the native peptides were blocked. nih.govtandfonline.com Cleavage with cyanogen (B1215507) bromide (CNBr) was necessary to obtain internal fragments that could be sequenced. nih.gov This sequencing data, combined with genetic analysis, ultimately revealed that the activity attributed to "enterocin L50" was due to two distinct peptides, subsequently named this compound and Enterocin L50B. nih.gov The sequence obtained by Edman degradation was found to be a mixture of the sequences of both peptides. nih.gov

Mass spectrometry is a fundamental tool for the characterization of this compound, primarily used to determine its precise molecular mass. nih.gov MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS analysis of purified recombinant EntL50A from P. pastoris confirmed that the secreted peptide was correctly processed to its mature form. researchgate.net Similarly, ESI-MS (Electrospray Ionization Mass Spectrometry) has been used to determine the molecular masses of different forms of EntL50A produced by various strains, including N-formylated and oxidized versions. nih.gov For instance, ESI-MS analysis identified forms of L50A with molecular masses of 5,218 Da (N-formylated) and 5,234 Da (N-formylated and oxidized at Met24). nih.gov LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) has also been employed to identify N-formylated this compound from isolates from camel milk. frontiersin.org

Table 3: Mass Spectrometry Data for this compound and its Variants

Technique Source Strain/Host Observed Mass (Da) Peptide Form Reference(s)
Theoretical E. faecium L50 5,190 Mature EntL50A (44 aa) nih.gov
ESI-MS E. faecium IT62 5,218 N-formylated EntL50A nih.gov
ESI-MS E. faecium IT62 5,234 N-formylated, oxidized Met24 EntL50A nih.gov
MALDI-TOF MS E. faecium LCW 44 5,215.37 N-formylated EntL50A frontiersin.org
MS S. cerevisiae - Recombinant EntL50A researchgate.net
MS P. pastoris - Recombinant EntL50A researchgate.net

The determination of the nucleotide sequence of the genetic locus responsible for bacteriocin production in E. faecium L50 was pivotal. nih.gov It led to the discovery that two distinct open reading frames (ORFs), entL50A and entL50B, encoded the active peptides. nih.gov The entL50A gene encodes a 44-amino acid peptide. nih.gov Genomic analysis using tools like BAGEL has been instrumental in identifying the entL50A gene cluster in various Enterococcus strains isolated from diverse sources like Korean soy-meju and other fermented foods. mdpi.comfrontiersin.orgnih.gov PCR-based screening with specific primers derived from the known gene sequence is a common method to detect the presence of the entL50A gene in bacterial isolates. frontiersin.orgmdpi.com This genetic analysis confirmed that this compound, along with L50B, is synthesized without an N-terminal leader sequence, a distinguishing feature of this subclass of bacteriocins. nih.govcapes.gov.br The structural genes for enterocin L50 have been found to be encoded on plasmids in their native hosts. frontiersin.org

Polymerase Chain Reaction (PCR) Amplification

Polymerase Chain Reaction (PCR) is a cornerstone technique for identifying and isolating the genes responsible for producing this compound. koreascience.krmdpi.com Researchers utilize specific primers designed to target and amplify the structural genes encoding this bacteriocin. For instance, the genes for this compound and L50B have been successfully amplified using specific forward and reverse primers. frontiersin.org

The PCR process typically involves an initial denaturation step to separate the DNA strands, followed by a series of cycles including denaturation, annealing of primers at a specific temperature, and extension by a DNA polymerase. mdpi.comfrontiersin.org For example, one protocol uses an initial denaturation at 94°C for 3 minutes, followed by 35 cycles of denaturation at 94°C for 30 seconds, primer-specific annealing, and extension at 72°C for 30–60 seconds, with a final extension step at 72°C for 5 minutes. mdpi.com Another study detailed using an initial denaturation at 95°C for 5 minutes, followed by 30 cycles of 1-minute denaturation at 95°C, 1-minute annealing at a primer-specific temperature, and a 10-minute extension at 72°C. frontiersin.org

The amplified PCR products are then analyzed by gel electrophoresis to confirm their size. nih.gov These products can be subsequently purified and sequenced to verify the genetic sequence of the enterocin genes. nih.gov

Table 1: Example PCR Primers for this compound/B Gene Amplification

Primer Name Sequence (5' to 3') Target Gene(s)
Forward ATGGGAGCAATCGCAAAATTAGTAG This compound and L50B
Reverse TTAATGTCTTTTTAGCCATTTTTCAATTTG This compound and L50B

Source: frontiersin.org

Bioinformatic Tools for Gene Cluster Analysis (e.g., BAGEL 4, SignalP)

Bioinformatic tools are indispensable for analyzing the genomic context of bacteriocin production. Software such as BAGEL4 and antiSMASH are employed to mine bacterial genomes for biosynthetic gene clusters (BGCs) that encode antimicrobial compounds like enterocins. frontiersin.orgmdpi.comfrontiersin.org These tools can identify putative bacteriocin gene clusters and predict the functions of the genes within them. frontiersin.orgfrontiersin.org

In one study, BAGEL4 was used to identify three bacteriocins, including this compound, on a plasmid of Enterococcus faecium EFEL8600. frontiersin.orgnih.gov The analysis revealed that the this compound gene had a 100% match with bacteriocins from other E. faecium strains in the BAGEL4 database. frontiersin.orgnih.gov

SignalP is another critical bioinformatic tool used to predict the presence and location of signal peptides in proteins. frontiersin.orgfrontiersin.org This is particularly relevant for understanding the secretion mechanism of bacteriocins. For this compound, it has been noted that it is a leaderless bacteriocin, meaning it is secreted without a typical N-terminal signal peptide. nih.govnih.gov SignalP analysis can confirm the absence of such a signal peptide, which is a distinguishing feature of this class of bacteriocins. frontiersin.orgfrontiersin.org

Table 2: Bioinformatic Analysis of this compound from E. faecium EFEL8600

Feature Finding Bioinformatic Tool
Gene Identification This compound gene cluster identified on plasmid 1 BAGEL4
Sequence Homology 100% match with known E. faecium bacteriocins BAGEL4
Signal Peptide Prediction No signal peptide detected SignalP
Predicted Molecular Weight 4.84 kDa BAGEL4

Source: frontiersin.orgnih.gov

Antimicrobial Activity Assessment Methodologies

A variety of standardized methods are used to quantify the antimicrobial efficacy of this compound against susceptible microorganisms.

Agar Diffusion Methods (e.g., Agar Well Diffusion, Spot-on-a-Lawn)

Agar diffusion methods are widely used for the initial screening and qualitative assessment of antimicrobial activity. researchgate.netresearchgate.netnih.gov

The agar well diffusion assay involves inoculating an agar plate with a lawn of the indicator microorganism. nih.govscielo.br Wells are then cut into the agar, and a solution containing the bacteriocin is placed into the wells. nih.gov After an incubation period, the diameter of the clear zone of inhibition around the well is measured, which corresponds to the antimicrobial activity. nih.gov For example, synthetic this compound at a concentration of 200 µg/mL has been shown to produce significant inhibition halos against various pathogens like Clostridium perfringens. researchgate.netnih.gov

The spot-on-a-lawn method is another common technique where a small volume of the bacteriocin-producing culture or a purified bacteriocin solution is spotted directly onto an agar plate seeded with an indicator strain. nih.govfrontiersin.org The presence of an inhibition zone after incubation indicates antimicrobial activity. frontiersin.org This method was used to demonstrate the activity of in vitro-synthesized EntL50A. nih.gov

Microtitration and Microtiter Plate Assays for Minimum Inhibitory Concentration (MIC) Determination

For a quantitative measure of antimicrobial potency, microtitration assays performed in 96-well microtiter plates are used to determine the Minimum Inhibitory Concentration (MIC). researchgate.netnih.govnih.gov The MIC is defined as the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism after overnight incubation. frontiersin.org

In this method, serial twofold dilutions of the bacteriocin are prepared in a liquid growth medium in the wells of a microtiter plate. nih.govcabidigitallibrary.org Each well is then inoculated with a standardized suspension of the indicator microorganism. frontiersin.org The plates are incubated, and growth is typically assessed by measuring the optical density at a specific wavelength (e.g., 620 nm). nih.gov The lowest concentration that shows no visible growth is recorded as the MIC. cabidigitallibrary.org

Studies using this method have determined the MIC of synthetic this compound against a range of pathogens. For example, EntL50A has demonstrated very low MIC values against various Clostridium perfringens isolates and other pathogens like Listeria monocytogenes. researchgate.netnih.gov

Table 3: Reported MIC Values for Synthetic this compound Against Selected Pathogens

Indicator Strain MIC (µg/mL)
Clostridium perfringens (various isolates) Varies, can be low
Listeria monocytogenes Low MICs reported
Pseudomonas aeruginosa ATCC 27855 Active
Campylobacter coli ATCC 33559 Active

Source: researchgate.netnih.gov

Broader Context and Research Perspectives of Enterocin L50a

Diversity of Enterocin (B1671362) L50A-Producing Strains and Geographical Distribution

Enterocin L50A is produced by various strains of Enterococcus faecium, and its presence has been documented in diverse geographical locations and ecological niches. The original producing strain, E. faecium L50, was first isolated from a Spanish fermented sausage. mdpi.comasm.org Since then, strains producing this compound and its counterpart, Enterocin L50B, have been identified in a variety of traditional fermented foods and other environments across the globe.

For instance, E. faecium IT62, which produces both this compound and L50B, was isolated from Italian ryegrass in Japan. nih.gov Other food sources from which L50-like bacteriocin-producing strains have been isolated include Spanish-style green olive fermentations, Malaysian mold-fermented tempeh, Moroccan soft cheese, and Mongolian airag. nih.gov The presence of genes for this compound and L50B has also been detected in enterococci from pig feces. oup.com Furthermore, these enterocins have been identified in strains from artisanal Tunisian meat called "Dried Ossban" and from seafood. frontiersin.orgresearchgate.net The identification of this compound and its variants in such a wide range of environments underscores the adaptability and widespread distribution of the producing enterococcal strains. nih.gov

Table 1: Geographical and Source Distribution of this compound-Producing Strains

Strain Source of Isolation Geographical Location Reference(s)
Enterococcus faecium L50 Spanish fermented sausage Spain mdpi.comasm.org
Enterococcus faecium IT62 Italian ryegrass Japan nih.gov
Enterococcus faecium P13 Spanish fermented sausage Spain mdpi.com
Enterococcus faecium T136 Spanish fermented sausage Spain mdpi.com
Enterococcus faecium strains Spanish-style green olive fermentations Spain nih.gov
Enterococcus faecium strains Malaysian mold-fermented tempeh Malaysia nih.gov
Enterococcus faecium strains Moroccan soft cheese Morocco nih.gov
Enterococcus faecium strains Mongolian airag Mongolia nih.gov
Enterococci isolates Pig faeces Not specified oup.com
Enterococcus faecium strains Artisanal Tunisian meat ("Dried Ossban") Tunisia frontiersin.org
Enterococcus faecium isolates Seafood Not specified researchgate.net

Role in Microbial Ecology and Competition

Bacteriocins like this compound play a crucial role in microbial ecology by mediating competitive interactions between bacterial populations. nih.gov The production of these antimicrobial peptides provides the producing strain with a significant advantage in colonizing and dominating a specific ecological niche by inhibiting the growth of competing bacteria. nih.govfrontiersin.org This is particularly relevant in complex microbial communities such as the gastrointestinal tract, fermented foods, and soil. mdpi.com

This compound, often in synergy with Enterocin L50B, exhibits a broad spectrum of activity against various Gram-positive bacteria, including food spoilage organisms and pathogens. mdpi.comnih.gov This broad-spectrum activity suggests a key role in structuring microbial communities. The ability to inhibit a wide range of competitors allows the producing E. faecium strains to thrive in environments with high microbial density and diversity. nih.gov The production of multiple bacteriocins by a single strain, as seen in E. faecium L50 which can also produce enterocins P and Q, further enhances its competitive edge. nih.govasm.org This phenomenon of multiple bacteriocin (B1578144) production allows for a wider range of inhibitory activity and potentially a more robust control over competing microflora under varying environmental conditions, such as different temperatures. nih.govasm.org

Comparative Genomics with Other Enterocins and Bacteriocins

Genomic analysis of the this compound gene cluster reveals interesting relationships and distinctions when compared to other bacteriocins. This compound and L50B are encoded by the genes l50A and l50B, respectively, which are located on a plasmid. asm.orgnih.govmdpi.com A notable feature of these genes is that they encode leaderless peptides, meaning the bacteriocins are secreted without an N-terminal signal peptide, a characteristic that distinguishes them from many other bacteriocins. nih.govnih.gov

The Enterocin L50 system shares homology with a group of cytolytic peptides produced by staphylococci, such as δ-lysin and other hemolytic peptides. nih.govnih.gov This suggests a potential evolutionary link between these peptide toxins. nih.gov The gene cluster for this compound/B also shows homology with the gene clusters of other enterocins, such as AS-48 and MR10A/B, particularly in the genes encoding ABC transport systems involved in secretion and immunity. mdpi.comresearchgate.netugr.es For instance, the as-48EFGH genes, part of an ABC transport system, are found in the gene clusters of different classes of bacteriocins, including the leaderless enterocins L50A/B. nih.govugr.es

This compound and L50B are classified as class IId bacteriocins. mdpi.comfrontiersin.org They share 72% sequence identity with each other. nih.govnih.gov Variants of this compound/B, such as Enterocin I/J and MR10A/B, have been identified in other Enterococcus strains, indicating a family of related bacteriocins. mdpi.com

Table 2: Genomic Comparison of this compound with Other Bacteriocins

Bacteriocin Class Producing Organism Key Genomic Features Homology with this compound Reference(s)
This compound/B IId (leaderless) Enterococcus faecium Plasmid-encoded, leaderless secretion, ABC transporter genes - nih.govmdpi.comfrontiersin.org
Enterocin P IIa (pediocin-like) Enterococcus faecium Chromosomally encoded, sec-dependent secretion Produced by the same strain (E. faecium L50) asm.orgunirioja.es
Enterocin Q IId (leaderless) Enterococcus faecium Plasmid-encoded, leaderless secretion Produced by the same strain (E. faecium L50) nih.govasm.org
Enterocin AS-48 Circular Enterococcus faecalis Contains ABC transporter genes with homology to those in the L50 cluster Homologous ABC transport system mdpi.comresearchgate.net
Enterocin MR10A/B IId (leaderless) Enterococcus faecalis Variant of L50A/B High sequence similarity nih.govmdpi.com
Staphylococcal δ-lysin Cytolytic peptide Staphylococcus aureus Leaderless secretion Proposed to be in the same family of peptide toxins nih.gov

Potential for Rational Design and Engineering of this compound

The ribosomal synthesis of bacteriocins like this compound makes them amenable to genetic engineering and rational design. stm-journal.runih.gov This opens up possibilities for creating novel bacteriocin variants with improved properties, such as enhanced antimicrobial activity, broader spectrum, or increased stability. stm-journal.runih.gov The unmodified nature of class II bacteriocins, including the leaderless this compound, simplifies the engineering process compared to more complex bacteriocins like lantibiotics, as it does not require the introduction of complex post-translational modification machinery. nih.gov

Strategies for rational design often focus on modifying key physicochemical properties like hydrophobicity, net charge, and amphiphilicity, which are crucial for antimicrobial activity. researchgate.net For this compound, its structure-function relationship can be studied to identify key amino acid residues that could be targeted for site-directed mutagenesis to enhance its potency or alter its target spectrum. ualberta.ca The chemical synthesis of this compound also provides a platform for creating modified versions with improved characteristics. mdpi.comstm-journal.ru This allows for the incorporation of non-proteinogenic amino acids or other chemical modifications that could enhance stability and efficacy. stm-journal.ru Engineered bacteriocins hold promise for various applications, from food preservation to potential therapeutic uses. nih.gov

Application in Microbiological Research and Model Systems

This compound serves as a valuable tool in microbiological research and as a component of model systems for studying bacteriocin function and microbial interactions. Its well-characterized nature, including its amino acid sequence and genetic determinants, makes it a useful model for investigating the mechanisms of action of leaderless bacteriocins. mdpi.comnih.gov

In research, purified or synthetically produced this compound can be used to study its effects on the cell membrane of target bacteria, helping to elucidate the mechanisms of pore formation and cell death induced by this class of bacteriocins. mdpi.com Its broad inhibitory spectrum also makes it a useful agent for controlling the growth of specific Gram-positive bacteria in mixed-culture experiments, allowing researchers to study the dynamics of microbial communities. mdpi.com Furthermore, the this compound production and immunity system can be used as a model to understand the genetics of bacteriocin production, regulation, and self-immunity in producing organisms. mdpi.com The development of bacteriocin prediction software tools can also aid in the discovery of novel bacteriocins with similar characteristics to this compound from genomic data. researchgate.net

Q & A

Q. What is the biochemical basis of Enterocin L50A’s antimicrobial activity, and how is its spectrum validated experimentally?

this compound, a two-peptide bacteriocin (L50A and L50B), exhibits broad-spectrum activity against Gram-positive pathogens (e.g., Listeria monocytogenes, Staphylococcus aureus, Clostridium perfringens). Its mechanism involves pore formation in target membranes, validated via minimum inhibitory concentration (MIC) assays and membrane depolarization studies. To confirm spectrum, researchers should use standardized agar diffusion or broth microdilution assays against ATCC strains, with controls for pH and temperature .

Q. How was this compound originally characterized, and what methods were pivotal in its discovery?

this compound was first isolated from Enterococcus faecium L50 in Spanish fermented sausages. Key steps included ammonium sulfate precipitation, SDS-PAGE for molecular weight determination (~5 kDa), and Edman degradation for N-terminal sequencing. Genetic confirmation involved PCR amplification of the entL50A and entL50B genes and comparison with homologous sequences (e.g., enterocins 7A/7B) .

Q. What experimental conditions are critical for maintaining this compound stability during purification?

Stability is pH- and temperature-dependent. Optimal activity is retained at pH 4–6 and temperatures ≤37°C. Use protease inhibitors (e.g., PMSF) during extraction, and avoid freeze-thaw cycles by storing purified fractions at −80°C in lyophilized form. Activity loss ≥20% at pH >7 or temperatures >50°C necessitates iterative stability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in detecting this compound genetic determinants across strains?

Discrepancies in gene detection (e.g., entL50A/B not found in E. durans 61A via whole-genome sequencing ) may arise from:

  • Regulatory variability : Temperature-dependent expression (e.g., enterocin P in E. faecium L50 is optimally synthesized at 37–47°C ).
  • Database limitations : Anti-SMASH/BAGEL4 may lack updated bacteriocin clusters. Validate via manual BLASTX against NCBI/UniProt and Sanger sequencing of PCR amplicons .

Q. What experimental designs optimize this compound production in heterologous hosts?

Use response surface methodology (RSM) to model variables (e.g., carbon source, incubation time). For example, Lactobacillus brevis DF01’s bacteriocin yield was maximized at 32°C, pH 6.2, and 24 hr incubation via central composite design . For genetic engineering, clone entL50A/B under inducible promoters (e.g., Pnis) in Lactococcus lactis and quantify secretion via HPLC or MALDI-TOF .

Q. How do researchers differentiate this compound’s activity from co-produced bacteriocins (e.g., enterocin Q or P)?

Employ chromatographic separation (e.g., reverse-phase HPLC with C18 columns) and mass spectrometry (e.g., m/z ~4943 for L50A ). Validate via knockout mutants: In E. faecium L50, deleting entL50A/B abolished activity against L. monocytogenes, while enterocin P knockouts retained partial inhibition .

Q. What statistical frameworks are recommended for analyzing this compound’s synergistic interactions with other antimicrobials?

Use fractional inhibitory concentration index (FICI) :

  • FICI ≤0.5: Synergy
  • FICI >0.5–4: Additivity/indifference
  • FICI >4: Antagonism Pair this compound with nisin or organic acids against C. perfringens, and analyze via checkerboard assays with ≥3 biological replicates .

Methodological Tables

Parameter Optimal Condition Validation Method Reference
Genetic DetectionPCR primers: entL50A-F/RSanger sequencing, BLASTX
Antimicrobial AssayBroth microdilution (pH 6.0)MIC vs. ATCC 19115 (L. monocytogenes)
Production OptimizationRSM with central composite designYield quantification via HPLC
Mass SpectrometryMALDI-TOF (m/z ~4943)Comparison with synthetic standard

Key Research Gaps

  • Regulatory pathways : How do quorum-sensing systems modulate entL50A/B expression?
  • In vivo efficacy : What animal models best correlate this compound’s in vitro activity with necrotic enteritis suppression?
  • Synergy mechanisms : Structural basis for L50A/L50B interdependence remains unresolved. Use NMR or cryo-EM for conformational analysis .

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